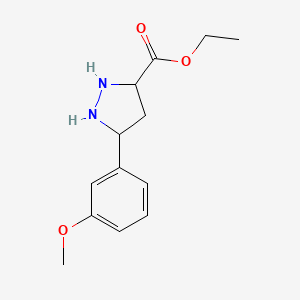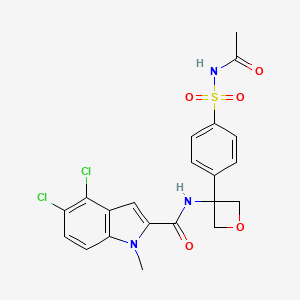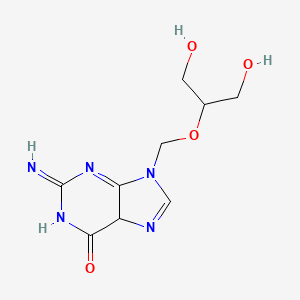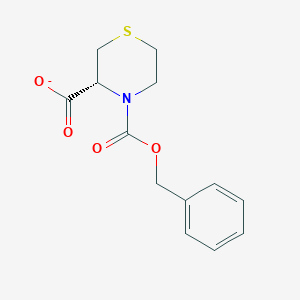
3,4-Thiomorpholinedicarboxylic acid, 4-(phenylmethyl) ester, (R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID is a chiral compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a thiomorpholine ring, a carboxylic acid group, and a CBZ (carbobenzyloxy) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Protection with CBZ Group: The CBZ group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically achieved through the reaction of the amine with benzyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The CBZ protecting group can be removed through hydrogenolysis using palladium on carbon as a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium on carbon, hydrogen gas.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Deprotected amines.
Scientific Research Applications
®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The CBZ group can protect the amine functionality, allowing the compound to interact selectively with its target. The thiomorpholine ring can participate in various binding interactions, enhancing the compound’s affinity and specificity for its target.
Comparison with Similar Compounds
(S)-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID: The enantiomer of the compound, which may have different biological activities and properties.
Thiomorpholine-3-carboxylic acid: Lacks the CBZ protecting group, which may affect its reactivity and applications.
4-CBZ-piperidine-3-carboxylic acid: A structurally similar compound with a piperidine ring instead of a thiomorpholine ring.
Uniqueness: ®-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID is unique due to its chiral nature and the presence of both a thiomorpholine ring and a CBZ protecting group
Properties
Molecular Formula |
C13H14NO4S- |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3R)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m0/s1 |
InChI Key |
HMXFICHATDLTHT-NSHDSACASA-M |
Isomeric SMILES |
C1CSC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



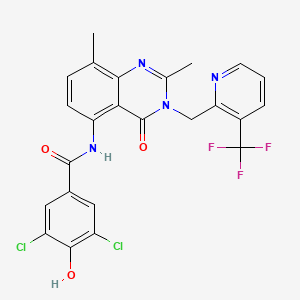
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)
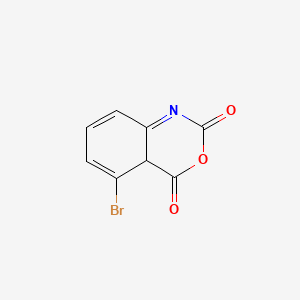
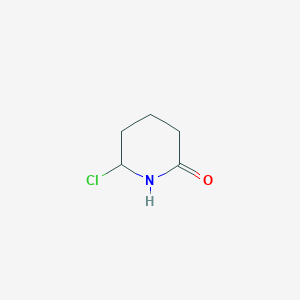
![N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363237.png)
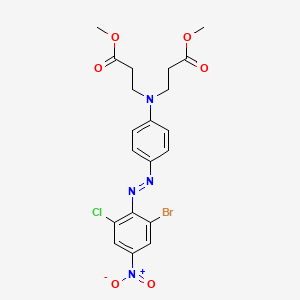
![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)
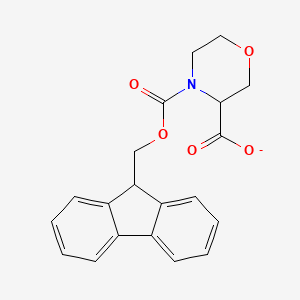
![disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate](/img/structure/B12363259.png)
![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)
